Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tert-butyl ester group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group to a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the pyridine ring can produce a fully saturated piperidine derivative.
Scientific Research Applications
Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the functional groups attached.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Another piperidine derivative with different substituents.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole group instead of the pyridine ring.
Uniqueness
The uniqueness of tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H26N2O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-12(20)13-5-8-18-15(11-13)22-14-6-9-19(10-7-14)16(21)23-17(2,3)4/h5,8,11-12,14,20H,6-7,9-10H2,1-4H3 |
InChI Key |
BNVRJUVLIBLUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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